Cas no 601484-84-8 (1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide)
601484-84-8 structure
Product Name:1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Numero CAS:601484-84-8
MF:C8H13N4O13P3
MW:466.129104375839
CID:1622887
PubChem ID:644048
Update Time:2025-04-21
1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide
- [[(1R,2R,4R,5R)-2-(3-carbamoyl-1,2,4-triazol-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 2',3'-Anhydroribavirin 5'-triphosphate
- 601484-84-8
- DTXSID60349260
- 1H-1,2,4-Triazole-3-carboxamide, 1-[2,3-anhydro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-ribofuranosyl]- (9CI)
- 1H-1,2,4-triazole-3-carboxamide, 1-[2,3-anhydro-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-glycero-pentofuranosyl]-
-
- Inchi: 1S/C8H13N4O13P3/c9-6(13)7-10-2-12(11-7)8-5-4(23-5)3(22-8)1-21-27(17,18)25-28(19,20)24-26(14,15)16/h2-5,8H,1H2,(H2,9,13)(H,17,18)(H,19,20)(H2,14,15,16)/t3-,4-,5-,8-/m1/s1
- Chiave InChI: IQWNDCWURWJOEA-AFCXAGJDSA-N
- Sorrisi: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@@H]2[C@H]([C@H](N3C=NC(C(N)=O)=N3)O1)O2
Proprietà calcolate
- Massa esatta: 465.969196
- Massa monoisotopica: 465.969196
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 28
- Conta legami ruotabili: 9
- Complessità: 775
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 255
- XLogP3: -5.2
Proprietà sperimentali
- Densità: 2.82
- Punto di ebollizione: 857.3°C at 760 mmHg
- Punto di infiammabilità: 472.3°C
- Indice di rifrazione: 1.923
- PSA: 284.81000
- LogP: -0.91460
1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
601484-84-8 (1-[2,3-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso